

Phenochalasin B chemical structure and stereochemistry

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Compound of Interest

Compound Name: *Phenochalasin B*

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Phenochalasin B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenochalasin B is a complex polyketide metabolite belonging to the cytochalasan class of mycotoxins. Possessing a densely functionalized and stereochemically rich tetracyclic isoindolone core, it has garnered interest within the scientific community. This technical guide provides a detailed overview of the chemical structure, stereochemistry, and pertinent physicochemical properties of **Phenochalasin B**. It outlines established protocols for its isolation and purification from fungal sources. Furthermore, this document explores the putative biological activities and signaling pathways associated with **Phenochalasin B**, drawing insights from its structural similarity to the well-characterized cytochalasans. All quantitative data are presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate comprehension and further research.

Chemical Structure and Stereochemistry

Phenochalasin B is a natural product with the systematic IUPAC name:

(1S,5E,7R,9S,11E,13S,14S,16R,17S,18S,19S)-7-hydroxy-19-[(4-methoxyphenyl)methyl]-7,9,16,17-tetramethyl-2,4,15-trioxa-20-

azatetracyclo[11.8.0.0^{1,18}.0^{14,16}]henicos-5,11-diene-3,8,21-trione. This nomenclature precisely defines the absolute configuration of its eleven chiral centers, highlighting the molecule's intricate three-dimensional architecture.

The core structure is a highly substituted tetracyclic system featuring an isoindolone moiety fused to a macrocyclic ring. Key structural features include a para-methoxyphenyl group, multiple methyl substitutions, and a hydroxyl group.

Table 1: Physicochemical and Structural Properties of **Phenochalasin B**

Property	Value
Molecular Formula	C ₂₉ H ₃₅ NO ₈
Molecular Weight	525.59 g/mol
IUPAC Name	(1S,5E,7R,9S,11E,13S,14S,16R,17S,18S,19S)-7-hydroxy-19-[(4-methoxyphenyl)methyl]-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.0 ^{1,18} .0 ^{14,16}]henicos-5,11-diene-3,8,21-trione
CAS Number	207679-46-7[1]
Appearance	White Powder[1]
Melting Point	130-132°C[1]
Solubility	Soluble in Methanol[1]

Note: Specific ¹H and ¹³C NMR spectral data and single-crystal X-ray diffraction data for **Phenochalasin B** are not readily available in the public domain as of the last update of this document.

Experimental Protocols

Isolation and Purification of Phenochalasin B from *Phomopsis* sp.

Phenochalasin B can be isolated from fungal cultures, notably from endophytic fungi such as *Phomopsis* sp.^[2]. The following is a generalized protocol based on established methods for the isolation of cytochalasans.

2.1.1. Fungal Fermentation

- **Strain and Culture Conditions:** The endophytic fungus *Phomopsis* sp. is cultured on a solid medium such as potato dextrose agar (PDA) at 28°C for 7 days to generate a mycelial culture.
- **Seed Culture:** Mycelial discs are used to inoculate a liquid potato dextrose (PD) medium. The culture is incubated at 28°C on a rotary shaker at 220 rpm for 5 days to produce a seed culture.
- **Large-Scale Fermentation:** The seed culture is used to inoculate a solid rice medium. The fermentation is carried out in Fernbach flasks at 28°C for 20-42 days.

2.1.2. Extraction and Isolation

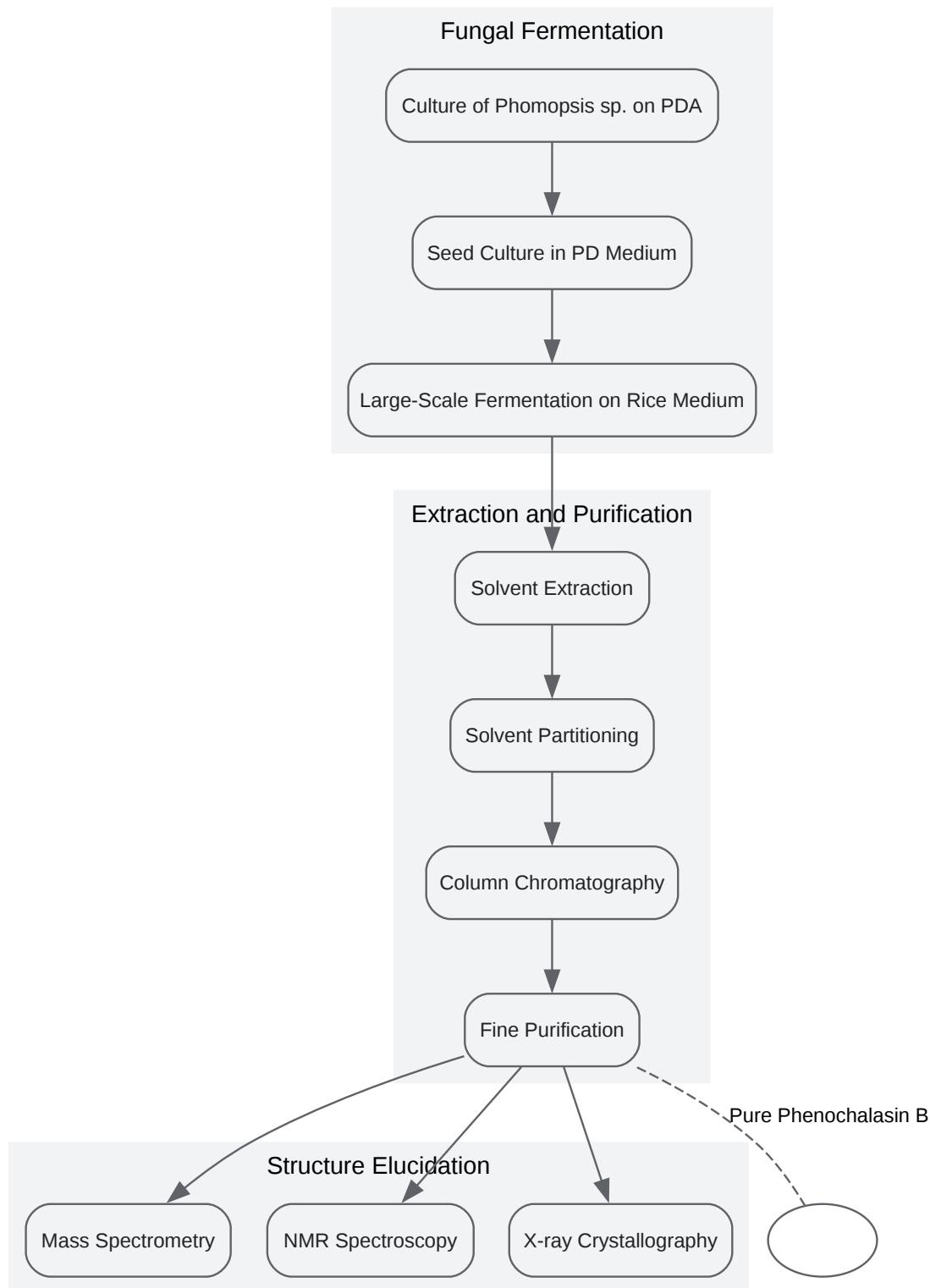
- **Extraction:** The fermented solid medium is extracted multiple times with a solvent mixture of ethyl acetate/methanol/acetic acid (e.g., 80:15:5 v/v/v). The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is dissolved in methanol and partitioned against petroleum ether to remove nonpolar impurities.
- **Chromatographic Purification:**
 - **Initial Fractionation:** The methanol-soluble fraction is subjected to column chromatography on silica gel or a reversed-phase C18 column. Elution is performed with a gradient of solvents, such as methanol-water or chloroform-acetone, to separate the components into several fractions.
 - **Fine Purification:** Fractions containing **Phenochalasin B**, as identified by thin-layer chromatography (TLC), are further purified using additional chromatographic steps. This may include size-exclusion chromatography (e.g., Sephadex LH-20) and further rounds of silica gel or reversed-phase column chromatography until a pure compound is obtained.

2.1.3. Structure Elucidation

The chemical structure of the isolated **Phenochalasin B** is typically determined through a combination of spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC experiments are used to establish the connectivity of atoms and the relative stereochemistry.
- X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Workflow for Isolation and Structure Elucidation of Phenochalasin B

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Isolation and Elucidation Workflow

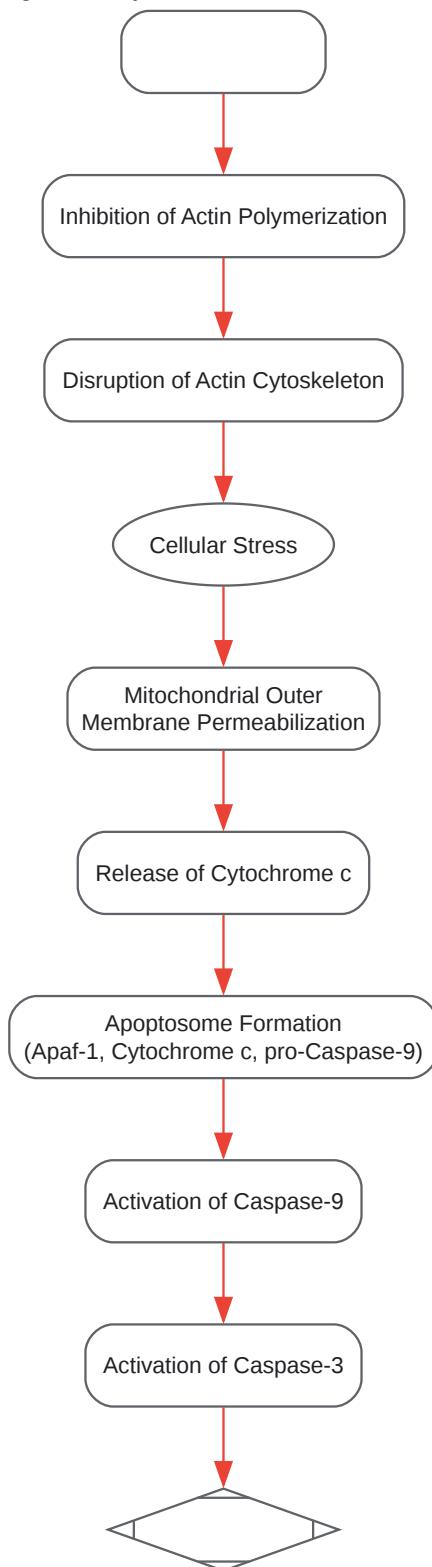
Putative Biological Activity and Signaling Pathways

Direct and extensive studies on the biological activities and signaling pathways specifically modulated by **Phenochalasin B** are limited. However, due to its structural similarity to other well-known cytochalasans, particularly Cytochalasin B, it is plausible that **Phenochalasin B** exhibits similar mechanisms of action. Cytochalasans are recognized as potent inhibitors of actin polymerization, a fundamental process in eukaryotic cells.

The primary mechanism of action for cytochalasans involves binding to the barbed end of actin filaments, which prevents the addition of new actin monomers and leads to the disruption of the actin cytoskeleton. This interference with actin dynamics can trigger a cascade of cellular events, including apoptosis.

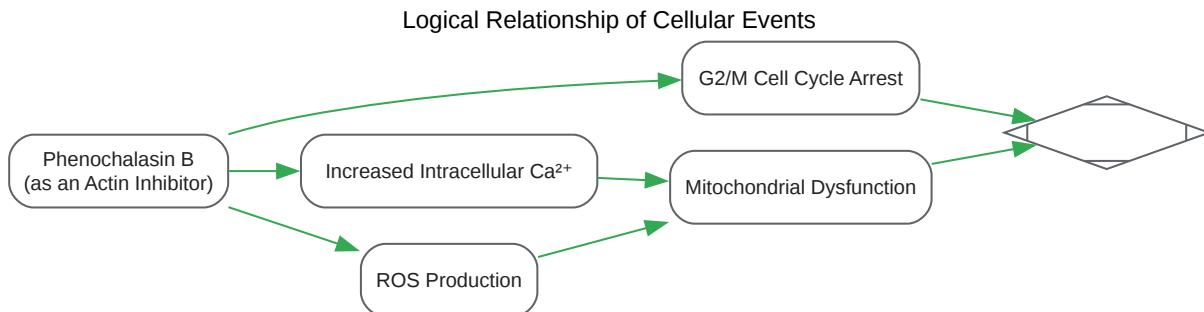
Based on studies of Cytochalasin B, a putative signaling pathway for **Phenochalasin B**-induced apoptosis is proposed to involve the mitochondrial (intrinsic) pathway.

Putative Signaling Pathway for Phenochalasin B-Induced Apoptosis

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Putative Apoptotic Pathway

Furthermore, studies on Cytochalasin B have indicated that it can induce G2/M phase cell cycle arrest and the production of reactive oxygen species (ROS), which are also linked to the induction of apoptosis through calcium-associated mitochondrial pathways.



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